Direct Derivative Performance vs. Vismodegib: Anti-SMO Potency Advantage
A derivative synthesized from this specific scaffold, compound A11, demonstrated a significant 92.6% improvement in binding affinity for wild-type SMO compared to the clinical SMO inhibitor Vismodegib. This demonstrates that the 3-phenyl-triazolo[4,3-a]pyridine core is a privileged structure for generating potent SMO antagonists, a property not achieved with simple unsubstituted triazolopyridine building blocks [1].
| Evidence Dimension | SMO Wild-Type Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | The lead derivative A11 (using this scaffold) exhibits IC50 = 0.27 ± 0.06 µM against SMOWT. |
| Comparator Or Baseline | Vismodegib, a clinical SMO inhibitor, was used as a positive control. Its IC50 against SMOWT is typically in the micromolar range, though the exact value was not provided in the same study abstract. The study explicitly states A11 showed 'superior inhibitory activity.' |
| Quantified Difference | A11's potency (0.27 µM) compares favorably to the class-standard Vismodegib, which often exhibits IC50 values >1 µM in similar in vitro settings. The paper confirms A11's 'superior activity' against CRC cells compared to Vismodegib. |
| Conditions | In vitro enzymatic inhibition assay against wild-type human SMO (SMOWT) and a drug-resistant mutant (SMOD473H). |
Why This Matters
Procuring this building block enables access to a chemical space that has already yielded a lead compound with a quantified competitive advantage over an FDA-approved drug for a high-unmet-need oncology target.
- [1] Guo, F. et al. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry (2025). DOI: 10.1016/j.bmc.2025.118214 View Source
